molecular formula C23H18BrN3O2 B2683405 N-(3-bromobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 1115318-77-8

N-(3-bromobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2683405
CAS RN: 1115318-77-8
M. Wt: 448.32
InChI Key: KTPNTUCAVAKDFH-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Pharmacological Activities

Researchers have synthesized several derivatives of quinazolinones, including compounds related to N-(3-bromobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, to evaluate their potential anti-inflammatory, analgesic, and antibacterial activities. For instance, compounds with a quinazolinone structure have been reported to exhibit significant anti-inflammatory and analgesic properties. The studies underline the synthesis of various substituted azetidinonyl and thiazolidinonyl quinazolinones, demonstrating notable pharmacological activities (Bhati, 2013; Singh et al., 2010). These findings suggest that the modification of the quinazolinone core can lead to compounds with improved or additional pharmacological effects.

Catalytic and Synthesis Applications

A novel mixed-ligand Cu(II) Schiff base complex derived from a quinazoline ligand, similar in structural complexity to N-(3-bromobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, was synthesized and characterized. This complex exhibited catalytic activity for the synthesis of various organic compounds, such as 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrating the potential application of quinazolinone derivatives in catalysis and organic synthesis (Ebrahimipour et al., 2018).

Structural and Chemical Analysis

Further studies have involved the structural elucidation and properties of quinazoline-based compounds, including investigations into their binding characteristics and interactions at a molecular level. For example, research on the binding characteristics of specific ligands to peripheral benzodiazepine receptors highlights the nuanced interactions between quinazoline derivatives and biological targets, providing insight into their potential therapeutic applications (Chaki et al., 1999).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c24-18-10-6-7-16(13-18)14-25-21(28)15-27-20-12-5-4-11-19(20)22(26-23(27)29)17-8-2-1-3-9-17/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPNTUCAVAKDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

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